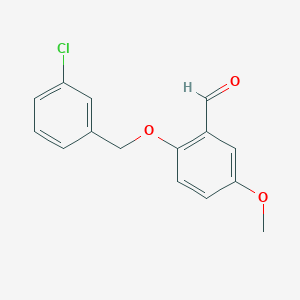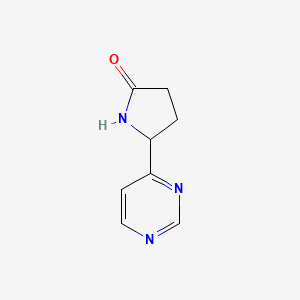
4-Aminomethyl-4'-methyl-2,2'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminomethyl-4’-methyl-2,2’-bipyridine is a bipyridine derivative, which is a class of compounds characterized by two pyridine rings connected by a single bond. This compound is of interest due to its potential applications in coordination chemistry, catalysis, and material science. The presence of an aminomethyl group and a methyl group on the bipyridine scaffold enhances its chemical reactivity and coordination properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminomethyl-4’-methyl-2,2’-bipyridine typically involves the functionalization of bipyridine derivatives. One common method is the reaction of 4,4’-dimethyl-2,2’-bipyridine with formaldehyde and ammonia, which introduces the aminomethyl group. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for 4-Aminomethyl-4’-methyl-2,2’-bipyridine are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as laboratory-scale synthesis, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-Aminomethyl-4’-methyl-2,2’-bipyridine can undergo various types of chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imine or nitrile derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminomethyl group can yield imines or nitriles, while substitution reactions can produce a variety of alkylated or acylated derivatives .
Applications De Recherche Scientifique
4-Aminomethyl-4’-methyl-2,2’-bipyridine has several scientific research applications, including:
Coordination Chemistry: It serves as a ligand in the formation of metal complexes, which are used in catalysis and material science.
Material Science: It is used in the synthesis of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.
Biological Applications:
Mécanisme D'action
The mechanism of action of 4-Aminomethyl-4’-methyl-2,2’-bipyridine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine rings act as electron donors, forming stable complexes with transition metals. These metal complexes can then participate in various catalytic cycles, facilitating chemical transformations. The aminomethyl group can also interact with biological targets, potentially leading to bioactive compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Dimethyl-2,2’-bipyridine: Lacks the aminomethyl group, making it less reactive in certain chemical reactions.
4,4’-Diamino-2,2’-bipyridine: Contains two amino groups, which can lead to different coordination and reactivity properties.
4,4’-Dihydroxy-2,2’-bipyridine: Contains hydroxyl groups, which can participate in hydrogen bonding and other interactions.
Uniqueness
4-Aminomethyl-4’-methyl-2,2’-bipyridine is unique due to the presence of both an aminomethyl group and a methyl group on the bipyridine scaffold. This combination of functional groups enhances its reactivity and coordination properties, making it a versatile compound for various applications in chemistry, biology, and material science .
Propriétés
Formule moléculaire |
C12H13N3 |
|---|---|
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
[2-(4-methylpyridin-2-yl)pyridin-4-yl]methanamine |
InChI |
InChI=1S/C12H13N3/c1-9-2-4-14-11(6-9)12-7-10(8-13)3-5-15-12/h2-7H,8,13H2,1H3 |
Clé InChI |
RUZFBWKOWYOIPY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1)C2=NC=CC(=C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![8,9,10,11,12,13-Hexahydro-3,7-nitrilo-7H-pyrido[4,3-b][1,4,9,11]oxatriazacyclohexadecin-2(1H)-one](/img/structure/B12962026.png)








